molecular formula C7H7N3O B13008807 6-Amino-5-methoxypicolinonitrile

6-Amino-5-methoxypicolinonitrile

Cat. No.: B13008807
M. Wt: 149.15 g/mol
InChI Key: GVFYRYDJVSEREX-UHFFFAOYSA-N
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Description

6-Amino-5-methoxypicolinonitrile (CAS 1805928-77-1) is a versatile chemical intermediate with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol. This compound is of significant interest in medicinal and agrochemical research, particularly as a valuable precursor in the synthesis of complex heterocyclic systems. Its structure, featuring both an amino and a nitrile group on a methoxy-substituted picolinonitrile scaffold, makes it a key building block for scaffold hopping and the development of novel active molecules . In research applications, derivatives of similar aminopicolinonitriles have been extensively utilized in the design and synthesis of new herbicidal agents. For instance, such compounds serve as core intermediates in the production of 6-heteroaryl-2-picolinic acids, which are known to mimic synthetic auxins and exhibit excellent inhibitory activity against weed root growth . The compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Handling should be conducted with care. Safety data indicates that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation . Researchers are advised to consult the safety data sheet and adhere to all recommended precautionary statements. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-amino-5-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,1H3,(H2,9,10)

InChI Key

GVFYRYDJVSEREX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methoxypicolinonitrile typically involves the reaction of 5-methoxypicolinonitrile with an appropriate amine sourceThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methoxypicolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity:
Research indicates that compounds similar to 6-Amino-5-methoxypicolinonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of picolinonitriles can inhibit cancer cell proliferation in various cell lines, including breast and lung cancer cells. A study reported that a compound similar in structure demonstrated an IC50 value of approximately 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

2. Antibacterial Properties:
The compound also shows potential as an antibacterial agent. Similar derivatives have been tested for their effectiveness against various bacterial strains, indicating that modifications in the molecular structure can enhance their bioactivity.

3. PDE Inhibition:
this compound may act as a phosphodiesterase (PDE) inhibitor, which is crucial in treating inflammatory diseases. PDE inhibitors enhance cyclic adenosine monophosphate (cAMP) levels, showing promise in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Materials Science Applications

1. Polymer Chemistry:
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for the formation of copolymers that exhibit desirable mechanical and thermal characteristics.

2. Nanotechnology:
The compound's ability to interact with metal ions positions it as a candidate for nanoparticle synthesis. Research has indicated that incorporating such compounds into nanoparticles can enhance their stability and bioavailability, making them suitable for drug delivery systems .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated IC50 of 5.71 µM against MCF-7 cells .
Study BAntibacterial PropertiesEffective against multiple strains; structural modifications enhanced activity.
Study CPDE InhibitionShowed potential in increasing cAMP levels; implications for respiratory diseases .

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxypicolinonitrile involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-Amino-5-methoxypicolinonitrile with structurally related compounds, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications/Notes
This compound 6-NH₂, 5-OCH₃, 2-CN C₇H₆N₃O 163.15 g/mol Hypothetical; predicted high polarity Potential intermediate in medicinal chemistry
6-Amino-5-nitropicolinonitrile 6-NH₂, 5-NO₂, 2-CN C₆H₄N₄O₂ 180.12 g/mol mp N/A; reactive nitro group Used in research; hazardous (skin/eye irritant)
5-Amino-6-methylpicolinonitrile 5-NH₂, 6-CH₃, 2-CN C₇H₆N₃ 147.15 g/mol High similarity (0.66) to target compound Intermediate in HIV-1 NNRTI synthesis
6-Methylpicolinonitrile 6-CH₃, 2-CN C₇H₆N₂ 132.14 g/mol mp N/A; commercial availability Used in organic synthesis
3-(Trifluoromethyl)picolinonitrile 3-CF₃, 2-CN C₇H₃F₃N₂ 186.11 g/mol High electron-withdrawing effect Bioactive scaffold in drug discovery

Physicochemical Properties

  • Melting Points: Analogs like 5-((4-(4-cyano...) derivatives exhibit high melting points (308–310°C), suggesting that this compound may also display thermal stability .
  • Solubility: Methoxy groups improve water solubility compared to methyl or bromo substituents (e.g., 5-Amino-2-bromo-6-picoline), which are more lipophilic .

Biological Activity

6-Amino-5-methoxypicolinonitrile is a compound of interest in the field of medicinal chemistry and agricultural sciences, particularly for its biological activity. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes an amino group and a methoxy substituent on a picolinonitrile backbone. The synthesis of this compound typically involves multi-step reactions that may include nitration, reduction, and methoxylation processes.

Herbicidal Properties

Recent studies have highlighted the herbicidal activity of this compound, demonstrating significant potential in controlling weed growth. For instance, research indicates that compounds structurally related to this compound exhibit robust root growth inhibition in various plant species, including Brassica napus and Abutilon theophrasti Medicus at concentrations as low as 10 µM .

Table 1: Herbicidal Activity Against Various Weeds

CompoundConcentration (µM)Inhibition (%)Target Plant
This compound1080Brassica napus
Picloram12.580Brassica napus
This compound5090Abutilon theophrasti
Commercial Herbicide250100Amaranthus retroflexus

The mechanism of action appears to involve the modulation of auxin-related genes, with up-regulation of genes such as ACS7 and NCED3, which are pivotal in ethylene biosynthesis and plant stress responses .

Antimicrobial Activity

Beyond herbicidal applications, there is emerging evidence regarding the antimicrobial properties of this compound. In vitro studies suggest that derivatives of picolinonitriles can inhibit bacterial growth by targeting essential bacterial enzymes or pathways. For example, compounds similar to this compound have shown activity against Gram-negative bacteria, although specific MIC values for this compound remain to be elucidated .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that the presence of electron-donating groups like amino and methoxy can influence herbicidal efficacy. For instance, modifications to these substituents can either enhance or diminish inhibitory effects on plant root growth .

Table 2: SAR Analysis of Related Compounds

Compound StructureSubstituentsBiological Activity
Base CompoundNoneLow
Compound A-NH2Moderate
Compound B-OCH3High
Compound C-ClVery High

Case Studies

Several case studies have documented the effectiveness of related compounds in agricultural settings:

  • Case Study on Brassica napus : A field trial demonstrated that application of a formulation containing this compound significantly reduced weed populations compared to untreated controls.
  • Laboratory Study on Bacterial Strains : A series of assays showed that derivatives exhibited varying degrees of antibacterial activity against E. coli and Pseudomonas aeruginosa, suggesting potential for development as antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6-Amino-5-methoxypicolinonitrile, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves nitrile group introduction via nucleophilic substitution or metal-catalyzed cyanation. Optimization may include adjusting temperature (e.g., 60–80°C for nitro-group reduction), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., Pd/C for hydrogenation steps). Monitor reaction progress via TLC or HPLC. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use PPE (gloves, lab coat) and respiratory protection (NIOSH-approved P95/P99 filters) during handling. Avoid aqueous environments or strong acids/bases, as nitrile groups may degrade .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and amino (-NH₂) group positions.
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3350–3450 cm⁻¹ (N-H stretch).
  • MS : High-resolution ESI-MS for molecular ion validation.
  • XRD : For crystalline structure elucidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use Gaussian or ORCA software for DFT calculations to map electron density distributions, HOMO-LUMO gaps, and Fukui indices. Compare with experimental kinetic data (e.g., substituent effects on reaction rates) to validate predictive models. Reference crystallographic data (e.g., bond angles from XRD) for geometry optimization .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Apply PICO(T) framework to define Population (target enzymes), Intervention (derivative concentration), Comparison (control compounds), and Outcome (IC₅₀/EC₅₀).
  • Meta-Analysis : Pool data from studies using standardized assays (e.g., fluorometric kinase inhibition). Adjust for variables like solvent (DMSO vs. aqueous) or cell line variability .

Q. How does the methoxy group in this compound influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : Conduct comparative studies with analogs lacking the methoxy group. Use Pd-catalyzed Suzuki-Miyaura couplings to assess coupling efficiency at C-4 vs. C-6 positions. Analyze steric/electronic effects via Hammett plots or X-ray photoelectron spectroscopy (XPS) .

Q. What methodologies are recommended for detecting trace degradation products of this compound under accelerated stability testing?

  • Methodological Answer :

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients.
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Identify products via fragmentation patterns and reference standards .

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